The Discovery and Development of CPI-0209 (Tulmimetostat): A Technical Guide
The Discovery and Development of CPI-0209 (Tulmimetostat): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-0209, also known as Tulmimetostat, is a potent and selective, orally bioavailable, second-generation small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Developed by Constellation Pharmaceuticals, later acquired by MorphoSys, CPI-0209 was designed to overcome limitations of first-generation EZH2 inhibitors by exhibiting increased potency, a longer target residence time, and a lack of auto-induction of metabolism.[3] This has translated to comprehensive and durable target engagement in preclinical models and in clinical trials.[2][4] Preclinical studies have demonstrated significant anti-tumor activity in various hematologic and solid tumor models, particularly those with mutations in the ARID1A gene.[4][5] A first-in-human Phase 1/2 clinical trial (NCT04104776) is ongoing to evaluate the safety, tolerability, and preliminary efficacy of Tulmimetostat in patients with advanced solid tumors and lymphomas.[6][7] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of CPI-0209.
Introduction: The Rationale for a Second-Generation EZH2 Inhibitor
EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[8] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.[8] While first-generation EZH2 inhibitors have shown clinical activity, they are hampered by issues such as induction of their own metabolism, leading to decreased drug exposure over time.[4] This provided the impetus for the development of a second-generation inhibitor with improved pharmacological properties.
Discovery and Preclinical Development
Constellation Pharmaceuticals initiated a drug discovery program to identify a novel EZH2 inhibitor with superior potency and pharmacokinetic properties. This effort led to the discovery of CPI-0209 (Tulmimetostat).
Mechanism of Action
CPI-0209 is a dual inhibitor of EZH2 and its homolog EZH1.[9][10] By inhibiting the methyltransferase activity of the PRC2 complex, CPI-0209 leads to a global reduction in H3K27me3 levels.[4] This results in the derepression of PRC2 target genes, which can induce anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cells.[11] A key area of investigation has been the synthetic lethal relationship between EZH2 inhibition and loss-of-function mutations in ARID1A, a member of the SWI/SNF chromatin remodeling complex.[4][5] Loss of ARID1A function is thought to render cancer cells dependent on EZH2 activity for their survival.
Preclinical Efficacy
Preclinical studies demonstrated that CPI-0209 has potent anti-tumor activity across a range of cancer cell lines and xenograft models.[4] Notably, cancer models with ARID1A loss-of-function mutations showed particular sensitivity to CPI-0209.[4][5] In a bladder cancer cell line panel, CPI-0209 inhibited the growth of a subset of cell lines with GI50 values ranging from 3 to 37 nmol/L after 18 days of treatment.[4] In vivo studies using a KARPAS-422 mouse xenograft model showed that Tulmimetostat led to complete tumor regression, outperforming the first-generation EZH2 inhibitor tazemetostat.[4]
Table 1: Preclinical Activity of CPI-0209
| Model System | Key Findings | Reference |
| Bladder Cancer Cell Lines | GI50 of 3 to 37 nmol/L in sensitive lines with ARID1A mutations. | [4] |
| KARPAS-422 Xenograft | Complete tumor regression observed. | [4] |
| ARID1A Mutant PDX Models | Significant anti-tumor activity as a monotherapy. | [4] |
Clinical Development: The NCT04104776 Trial
Based on its promising preclinical profile, CPI-0209 advanced into a first-in-human, open-label, Phase 1/2 clinical trial (NCT04104776).[6][7]
Study Design
The study is designed in two parts: a Phase 1 dose-escalation phase and a Phase 2 expansion phase.[6][12]
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Phase 1: The primary objective of this phase was to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of CPI-0209 monotherapy in patients with advanced solid tumors and lymphomas.[2][6]
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Phase 2: This phase evaluates the safety, tolerability, and anti-tumor activity of CPI-0209 in disease-specific expansion cohorts.[6][9] These cohorts include patients with urothelial carcinoma, ovarian clear cell carcinoma, endometrial carcinoma, lymphoma, mesothelioma, and metastatic castration-resistant prostate cancer.[9]
Preliminary Clinical Data
Preliminary results from the Phase 1 portion of the study established a recommended Phase 2 dose of 350 mg once daily.[9] As of November 2022, 62 patients had received at least one dose of Tulmimetostat in the Phase 2 portion.[9]
Table 2: Preliminary Phase 2 Efficacy of CPI-0209 (as of Nov 8, 2022)
| Cohort | Tumor Type | Efficacy Evaluable Patients (n) | Best Response (CR/PR) | Reference |
| M2 | Ovarian Clear Cell Carcinoma | 10 | 1 PR | [9] |
| M3 | Endometrial Carcinoma | 5 | 1 PR | [9] |
| M4 | Lymphoma | 7 | 2 CR, 1 PR | [9] |
| M5 | Mesothelioma | 12 | 1 PR | [9] |
| CR = Complete Response, PR = Partial Response |
Safety and Tolerability
CPI-0209 has been generally well-tolerated, with a manageable adverse event profile consistent with EZH2 inhibition.[9] The most common treatment-emergent adverse events (TEAEs) reported (≥15% of patients) include thrombocytopenia, diarrhea, nausea, anemia, fatigue, alopecia, dysgeusia, vomiting, and neutropenia.[11]
Table 3: Common Treatment-Emergent Adverse Events (≥15%)
| Adverse Event | Any Grade (%) | Grade ≥3 (%) | Reference |
| Thrombocytopenia | 51.6 | 27.4 | [11] |
| Diarrhea | 45.2 | 12.9 | [11] |
| Nausea | 37.1 | 0 | [11] |
| Anemia | 30.6 | 16.1 | [11] |
| Fatigue | 29.0 | 0 | [11] |
| Alopecia | 25.8 | 1.6 | [11] |
| Dysgeusia | 24.2 | 0 | [11] |
| Vomiting | 21.0 | 0 | [11] |
| Neutropenia | 17.7 | 14.5 | [11] |
Experimental Protocols
Preclinical: Cell Viability Assay
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Assay: CellTiter-Glo® 2.0 Luminescent Cell Viability Assay (Promega #G9243).[4]
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Methodology:
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Seed cells in appropriate media in 96-well plates.
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Treat cells with varying concentrations of CPI-0209 or vehicle control.
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Incubate for the desired duration (e.g., 6, 12, or 18 days).[4]
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Add 50 µL of CellTiter-Glo® 2.0 reagent to each well.
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Incubate for 30 minutes at room temperature, protected from light, with shaking.
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Transfer 100 µL of lysed cells to white-walled assay plates.
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Measure luminescence using a plate reader.
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Clinical: Pharmacodynamic Assessment
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Biomarker: H3K27me3 levels in peripheral blood monocytes.[4]
-
Methodology:
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Collect whole blood samples from patients at baseline (C1D1) and on-treatment (e.g., C1D8).
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Isolate peripheral blood mononuclear cells (PBMCs).
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Isolate monocytes from PBMCs.
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Extract histones from monocytes.
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Quantify total H3 and H3K27me3 levels using a validated immunoassay (e.g., ELISA or Western blot).
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Calculate the change in the ratio of H3K27me3 to total H3 from baseline.[4]
-
-
Biomarker: Gene expression signature in whole blood.[4]
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Methodology:
Future Directions
The ongoing Phase 1/2 trial will continue to provide valuable data on the efficacy and safety of Tulmimetostat in various tumor types. Future development may focus on combination therapies, exploring the synergistic potential of CPI-0209 with other anti-cancer agents, such as chemotherapy or immunotherapy.[5][10] The identification of a pharmacodynamic biomarker in peripheral blood could aid in patient selection and monitoring of treatment response in future studies.[1][4]
Conclusion
CPI-0209 (Tulmimetostat) represents a promising second-generation EZH2 inhibitor with a favorable pharmacological profile. Its potent and durable target engagement has translated into encouraging anti-tumor activity in preclinical models and early clinical trials, particularly in cancers with ARID1A mutations. The ongoing clinical development will further define the therapeutic potential of this agent in a range of advanced cancers.
References
- 1. Comprehensive Target Engagement by the EZH2 Inhibitor Tulmimetostat Allows for Targeting of ARID1A Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. novartis.com [novartis.com]
- 4. Comprehensive Target Engagement by the EZH2 Inhibitor Tulmimetostat Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Clinical Trial: NCT04104776 - My Cancer Genome [mycancergenome.org]
- 8. PRC2-mediated epigenetic suppression of type I IFN-STAT2 signaling impairs antitumor immunity in luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EZH2/EZH1 inhibitor tulmimetostat (CPI-0209) in patients with advanced solid tumors or hematologic malignancies: Preliminary phase II results. - ASCO [asco.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Trial Details | GCI [georgiacancerinfo.org]
